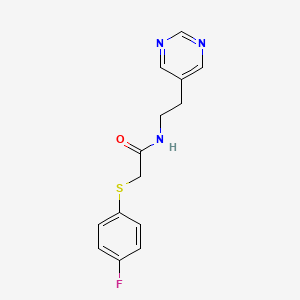

2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(2-pyrimidin-5-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3OS/c15-12-1-3-13(4-2-12)20-9-14(19)18-6-5-11-7-16-10-17-8-11/h1-4,7-8,10H,5-6,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIASOGXWUBISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)NCCC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide typically involves the following steps:

Formation of the thioether linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate alkylating agent under basic conditions.

Acetamide formation: The intermediate thioether is then reacted with 2-bromo-N-(2-(pyrimidin-5-yl)ethyl)acetamide in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

The compound has shown promise in various studies as a potential antitumor agent. Its structure allows for interactions with biological targets involved in cancer progression.

- Mechanism of Action : The presence of the fluorophenyl group may enhance the compound's ability to inhibit tumor cell proliferation by interfering with signaling pathways crucial for cancer cell survival.

- Case Study : In vitro studies demonstrated that modifications to the phenyl and pyrimidine groups could lead to enhanced cytotoxicity against multiple cancer cell lines, including breast and colon cancer cells. For instance, derivatives with similar structures exhibited IC50 values below 1 µM against HT29 colon cancer cells, indicating significant growth inhibition.

Antimicrobial Properties

Research indicates that 2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide may possess antimicrobial properties.

- Mechanism of Action : The compound's thioether linkage is hypothesized to disrupt bacterial cell wall synthesis or function as a biofilm inhibitor.

- Case Study : A related study showed that compounds with similar structural features had minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential efficacy in preventing biofilm formation.

Antitumor Activity Data

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HT29 (Colon Cancer) | <1.0 | Significant growth inhibition |

| MCF7 (Breast Cancer) | <0.5 | Enhanced by electron-donating groups |

Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.22 | Effective against biofilm |

| Staphylococcus epidermidis | 0.25 | Synergistic effects noted |

Pharmacological Insights

The pharmacological profile of the compound suggests various mechanisms through which it may exert its effects:

- Target Interaction : The compound is believed to interact with specific enzymes or receptors involved in tumor growth and bacterial proliferation.

- Lipophilicity : The presence of the fluorophenyl group enhances membrane penetration, potentially increasing bioavailability and efficacy.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-chlorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

- 2-((4-bromophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

- 2-((4-methylphenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

Uniqueness

2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. This makes it a valuable compound for the development of new pharmaceuticals and materials with specific desired properties.

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Research indicates that compounds similar to 2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide often function as inhibitors of specific protein kinases, particularly cyclin-dependent kinases (CDKs). These kinases are crucial for cell cycle regulation and are frequently implicated in cancer cell proliferation. The inhibition of CDK4 and CDK6 has been shown to effectively halt the progression of various cancers by inducing cell cycle arrest .

In Vitro Studies

- Cytotoxicity : The compound has been evaluated against several cancer cell lines. For instance, in studies involving MCF7 (breast cancer), SF-268 (human glioma), and NCI-H460 (lung cancer), it demonstrated significant cytotoxic effects with IC50 values ranging from 3.79 µM to 12.50 µM .

- Cell Proliferation Inhibition : The compound exhibited a marked ability to inhibit cell proliferation in vitro, which was assessed using standard assays such as MTT and colony formation assays. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent .

In Vivo Studies

Preclinical models have also been employed to assess the efficacy of this compound in vivo. Animal studies demonstrated significant tumor growth inhibition when administered at therapeutic doses, supporting its potential for further development as an anticancer therapy.

Case Studies

Several case studies have highlighted the application and effectiveness of similar compounds:

- Case Study on CDK Inhibition : A study focused on a related thiazole-pyrimidine derivative showed promising results in inhibiting CDK4 and CDK6, leading to reduced tumor growth in xenograft models . This suggests that 2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide may share similar pathways of action.

- Antiviral Activity : Another study explored the antiviral properties of pyrimidine-based compounds, revealing that certain derivatives could inhibit viral replication effectively . While primarily focused on viral targets, these findings suggest a broader spectrum of biological activity for compounds within this chemical class.

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of 2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide compared to other similar compounds:

| Compound Name | Target | IC50 (µM) | Activity Type |

|---|---|---|---|

| 2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide | CDK4/6 | 3.79 - 12.50 | Anticancer |

| Thiazole-Pyrimidine Derivative | CDK4/6 | 0.067 | Anticancer |

| Pyrimidine Derivative | NS5B RNA Polymerase | 0.35 | Antiviral |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide, and how can purity be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution of 4-fluorothiophenol with activated acetamide intermediates. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures achieves >95% purity. HPLC with a C18 column and UV detection at 254 nm validates purity .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane). Optimize stoichiometry of thiol and acetamide precursors to minimize byproducts like disulfides.

Q. How is the structural conformation of this compound characterized, and what techniques confirm its stereochemical integrity?

- Methodology : X-ray crystallography is the gold standard for resolving molecular geometry. For example, analogous fluorophenyl-thioacetamide derivatives show planar pyrimidine rings and dihedral angles of ~85° between the thioacetamide and aryl groups .

- Supporting Techniques : NMR (¹H/¹³C, DEPT-135) confirms proton environments, while FT-IR identifies key functional groups (C=O stretch at ~1680 cm⁻¹, C-S at ~680 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity (e.g., kinase inhibition)?

- Methodology : Use enzyme-linked immunosorbent assays (ELISA) for kinase inhibition profiling (e.g., JAK2, EGFR). IC₅₀ values are determined via dose-response curves (0.1–100 µM). Cell viability assays (MTT or resazurin) assess cytotoxicity in HEK293 or HepG2 cell lines .

- Data Interpretation : Normalize activity against positive controls (e.g., staurosporine for kinases). Replicate experiments (n ≥ 3) to ensure statistical significance.

Advanced Research Questions

Q. How can in vivo pharmacokinetic parameters (e.g., bioavailability, half-life) be systematically evaluated for this compound?

- Methodology : Administer the compound intravenously (IV) and orally (PO) in rodent models. Collect plasma samples at intervals (0.5–24 hr) and quantify via LC-MS/MS. Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis .

- Advanced Design : Incorporate microsomal stability assays (human/rat liver microsomes) to predict metabolic clearance. Use PAMPA assays for blood-brain barrier permeability screening .

Q. What strategies resolve contradictions in reported biological activity across different cell lines or assays?

- Methodology : Cross-validate results using orthogonal assays (e.g., Western blot for target protein phosphorylation alongside ELISA). Assess off-target effects via kinome-wide profiling (e.g., KinomeScan).

- Case Study : Discrepancies in IC₅₀ values may arise from cell-specific expression of efflux pumps (e.g., P-glycoprotein). Inhibit pumps with verapamil to isolate intrinsic activity .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s selectivity?

- Methodology : Synthesize analogs with substituent variations (e.g., replacing pyrimidin-5-yl with pyridin-3-yl or altering fluorine position). Test against target enzymes and related isoforms (e.g., JAK1 vs. JAK2).

- Key Findings : Analogous compounds show that electron-withdrawing groups at the 4-fluorophenyl position enhance kinase binding affinity, while bulkier substituents reduce off-target interactions .

Q. What computational approaches predict binding modes and interaction energies with target proteins?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Glide) using crystal structures of target kinases (PDB: 4U5J for JAK2). Validate with molecular dynamics simulations (AMBER or GROMACS) to assess binding stability .

- Data Output : Calculate ΔG binding energies and hydrogen-bonding networks. Compare with mutagenesis data to confirm critical residues (e.g., Lys882 in JAK2) .

Q. How are metabolic pathways and major metabolites identified for this compound?

- Methodology : Incubate the compound with human hepatocytes or liver S9 fractions. Analyze metabolites via UPLC-QTOF-MS in positive ion mode. Phase I metabolites often include hydroxylation or dealkylation products; Phase II involves glucuronidation .

- Application : Identify CYP450 isoforms responsible for metabolism using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.